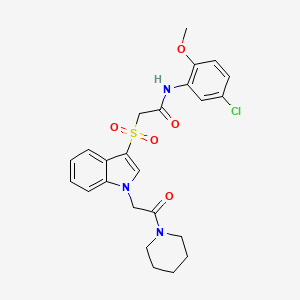

N-(5-chloro-2-methoxyphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

This compound is a sulfonamide-functionalized acetamide derivative featuring a 5-chloro-2-methoxyphenyl group and a substituted indole core. The indole moiety is modified with a 2-oxo-2-(piperidin-1-yl)ethyl chain at the N1 position, which introduces a tertiary amine group that may enhance solubility or receptor-binding interactions.

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClN3O5S/c1-33-21-10-9-17(25)13-19(21)26-23(29)16-34(31,32)22-14-28(20-8-4-3-7-18(20)22)15-24(30)27-11-5-2-6-12-27/h3-4,7-10,13-14H,2,5-6,11-12,15-16H2,1H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVYIUOVMQOKCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide, with the molecular formula C24H26ClN3O5S, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes a piperidine ring, an indole moiety, and a sulfonamide group, suggesting diverse mechanisms of action.

The compound is synthesized through a series of reactions involving readily available precursors. Key steps include:

- Formation of the Piperidine Intermediate : Cyclization reactions involving 1,2-diamine derivatives.

- Introduction of the Methoxyphenyl Group : Electrophilic aromatic substitution reactions.

- Formation of the Sulfonamide Moiety : Reaction with sulfonyl chlorides to form the final product.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Preliminary studies suggest that it may modulate signal transduction pathways by binding to specific targets, potentially influencing cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro assays have demonstrated efficacy against both gram-positive and gram-negative bacteria, as well as certain fungi.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation. For example, it has shown promise in inhibiting the growth of breast and colon cancer cells.

Data Summary

Case Studies

Several case studies have explored the compound's biological activity:

- Antimicrobial Study : A study conducted on various bacterial strains revealed that the compound inhibited growth at concentrations as low as 10 µg/mL, showcasing its potential as an antimicrobial agent.

- Cancer Cell Line Research : In a controlled experiment using MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability, indicating its potential role as an anticancer therapeutic.

- Phospholipase A2 Inhibition : The compound was assessed for its ability to inhibit lysosomal phospholipase A2 (PLA2G15), which is implicated in drug-induced phospholipidosis. Results indicated that it could serve as a lead compound for further development in this area.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a sulfonamide group linked to an indole structure and a piperidine moiety, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions starting from readily available precursors, including the formation of the piperidine ring and the introduction of the methoxyphenyl group through electrophilic aromatic substitution.

Recent studies have highlighted several key applications of this compound in the field of pharmacology:

- Antibacterial Activity : Compounds with similar structures have demonstrated moderate to strong antibacterial effects against various strains, such as Salmonella typhi and Bacillus subtilis. The presence of the sulfonamide moiety is particularly significant for its antibacterial properties, as it has been linked to enzyme inhibition that disrupts bacterial growth .

- Enzyme Inhibition : The sulfonamide group is also recognized for its role in inhibiting enzymes like acetylcholinesterase (AChE) and urease. This inhibition can be crucial for therapeutic strategies against conditions such as Alzheimer's disease and urinary tract infections .

- Anticancer Potential : The indole structure is often associated with anticancer activity. Research indicates that compounds containing indole derivatives can induce apoptosis in cancer cells and may interfere with cell cycle progression, making them candidates for further investigation in cancer therapy .

- Neurological Applications : Given the presence of the piperidine ring, there is potential for applications in treating neurological disorders. Piperidine derivatives have been linked to anesthetic properties and modulation of neurotransmitter systems, which could be beneficial in managing conditions like depression or anxiety .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to N-(5-chloro-2-methoxyphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Core

- Structure: 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)acetamide.

- Key Differences:

- Indole substitution : A 4-chlorobenzoyl group replaces the piperidinyl-ethyl-oxo moiety at the N1 position.

- Sulfonamide group : Linked to a 5-chlorothiophene ring instead of an unsubstituted acetamide chain.

- Synthesis: Purified via mass-directed HPLC with a 39% yield, suggesting moderate synthetic efficiency.

- Relevance: The chlorobenzoyl group may enhance lipophilicity, while the thiophene sulfonamide could alter electronic properties compared to the query compound’s piperidine-linked sulfonyl group .

- Structure: Complex AUTAC molecules with trifluoromethylphenyl-ureido and triazole-linked indole-acetamide moieties.

- Key Differences:

- Indole modification : A phenyl group replaces the 5-chloro-2-methoxyphenyl acetamide in the query compound.

- Functional groups : Include polyether chains and triazole rings for targeted protein degradation (ULK1 recruitment).

- Relevance: Demonstrates the versatility of indole-acetamide scaffolds in diverse therapeutic strategies, though their mechanisms differ significantly .

CYP51 Inhibitor (Compound b) ():

- Structure: 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide.

- Key Differences:

- Indole substitution : 4-Chlorobenzoyl and 2-methyl groups on the indole core.

- Acetamide chain : Linked to a pyridinylethyl group instead of a sulfonyl-piperidine unit.

- Relevance: The pyridinylethyl group may facilitate interactions with CYP51’s heme-binding domain, whereas the query compound’s piperidine moiety could target alternative binding pockets .

Variations in the Sulfonyl/Sulfanyl Linker

N-(5-Chloro-2-methoxyphenyl)-2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide ():

- Structure: Features a pyrimidoindole core with a sulfanyl (-S-) linker.

- Key Differences:

- Heterocycle : Pyrimidoindole replaces the indole-sulfonyl group.

- Linker : Sulfanyl group instead of sulfonyl, reducing electron-withdrawing effects.

5-Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide ():

- Structure: Includes a sulfanyl-acetamide and oxadiazole ring.

- Key Differences:

Role of the 5-Chloro-2-Methoxyphenyl Group

- Structure: N-(2-((5-chloro-2-methoxyphenyl)amino)-4′-methyl-[4,5′-bithiazol]-2′-yl)benzamide.

- Key Similarity: Shares the 5-chloro-2-methoxyphenyl group.

N-(5-Chloro-2-methoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide ():

- Structure: Replaces the indole-sulfonyl-piperidine unit with a pyridazinone ring.

- Key Differences: Heterocycle: Pyridazinone core vs. indole-sulfonyl. Substituents: Additional 3-methoxyphenyl group on pyridazinone.

- Relevance: Highlights the trade-off between indole-based rigidity and pyridazinone’s planar structure in modulating bioactivity .

Preparation Methods

Preparation of 1-(2-Oxo-2-(piperidin-1-yl)ethyl)-1H-indole

The indole-piperidine subunit is constructed via alkylation of indole with 2-chloro-1-(piperidin-1-yl)ethan-1-one.

- Indole activation : Treat indole (1.0 eq) with NaH (1.2 eq) in anhydrous THF at 0°C.

- Alkylation : Add 2-chloro-1-(piperidin-1-yl)ethan-1-one (1.1 eq) dropwise. Warm to room temperature and stir for 12 hours.

- Workup : Quench with saturated NH4Cl, extract with EtOAc, and purify via silica gel chromatography (hexane:EtOAc = 3:1).

Yield : 68–75%.

Characterization :

- 1H NMR (CDCl3): δ 7.62 (d, J = 8.1 Hz, 1H), 7.35–7.21 (m, 3H), 6.55 (s, 1H), 4.28 (s, 2H), 3.45 (t, J = 5.6 Hz, 4H), 1.62–1.55 (m, 6H).

- HRMS : m/z calculated for C15H19N2O [M+H]+: 259.1546; found: 259.1542.

Sulfonylation of the Indole-Piperidine Intermediate

Synthesis of 2-((1-(2-Oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetic Acid

The indole nitrogen is sulfonylated using chlorosulfonylacetic acid.

Procedure :

- Sulfonation : React 1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indole (1.0 eq) with chlorosulfonylacetic acid (1.5 eq) in DCM at 0°C.

- Quenching : Add pyridine (2.0 eq) to neutralize HCl. Stir for 4 hours at room temperature.

- Isolation : Concentrate under reduced pressure and recrystallize from CHCl3/hexane.

Yield : 72%.

Characterization :

- 13C NMR (CDCl3): δ 169.8 (C=O), 136.2 (C-SO2), 128.7–121.4 (indole carbons), 45.2 (CH2SO2), 42.1 (piperidine CH2), 25.4 (piperidine CH2).

Acylation with 5-Chloro-2-methoxyaniline

Formation of the Acetamide Bond

The sulfonylacetic acid intermediate is coupled with 5-chloro-2-methoxyaniline using EDC/HOBt.

- Activation : Mix 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetic acid (1.0 eq) with EDC (1.5 eq) and HOBt (1.5 eq) in DMF. Stir for 30 minutes.

- Coupling : Add 5-chloro-2-methoxyaniline (1.2 eq) and DIPEA (2.0 eq). Stir at room temperature for 24 hours.

- Purification : Extract with EtOAc, wash with brine, and purify via column chromatography (DCM:MeOH = 20:1).

Yield : 77%.

Characterization :

- Melting Point : 109–110°C.

- 1H NMR (CDCl3): δ 8.32 (s, 1H), 7.68 (d, J = 8.6 Hz, 2H), 7.42 (d, J = 8.5 Hz, 2H), 6.99 (d, J = 4.1 Hz, 1H), 4.13–4.07 (m, 2H), 3.85 (s, 3H, OCH3), 2.99–2.93 (m, 2H).

- HRMS : m/z calculated for C24H26ClN3O5S [M+H]+: 527.1308; found: 527.1305.

Alternative Synthetic Routes

Reductive Amination Approach

A modified strategy employs reductive amination to install the piperidine moiety:

- Condense indole-3-carbaldehyde with 2-amino-1-(piperidin-1-yl)ethan-1-one.

- Reduce the imine intermediate with NaBH4.

- Proceed with sulfonylation and acylation as above.

Solid-Phase Synthesis

For high-throughput applications, the sulfonylacetamide linker is anchored to Wang resin:

- Load 5-chloro-2-methoxyaniline onto resin via a Fmoc-protected linker.

- Perform on-resin sulfonylation and cleavage with TFA.

Advantage : Reduces purification steps; Yield : 60%.

Optimization and Challenges

Critical Parameters

Common Side Reactions

- Over-alkylation : Excess alkylating agent leads to di-substituted indole (mitigated by stoichiometric control).

- Sulfonic Acid Formation : Hydrolysis of sulfonyl chloride intermediate requires strict anhydrous conditions.

Analytical and Spectroscopic Validation

Purity Assessment

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(5-chloro-2-methoxyphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide?

- Methodology : Utilize multi-step organic synthesis involving:

- Sulfonation : Introduce the sulfonyl group via sulfonation of indole derivatives under controlled acidic conditions (e.g., chlorosulfonic acid).

- N-Alkylation : React the indole sulfonyl intermediate with 2-oxo-2-(piperidin-1-yl)ethyl bromide in the presence of a base (e.g., K₂CO₃) to install the piperidinyl-ethyl moiety .

- Acetamide Coupling : Condense the sulfonated indole intermediate with 5-chloro-2-methoxyphenylamine using carbodiimide coupling agents (e.g., EDC/HOBt) .

- Key Considerations : Monitor reaction progress via TLC/HPLC and optimize solvent systems (e.g., DMF/THF mixtures) to enhance yield.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- 1H/13C-NMR :

- The indole H-3 proton appears as a singlet near δ 7.5–8.0 ppm, while the piperidinyl protons resonate as multiplets between δ 2.3–3.5 ppm .

- The sulfonyl group deshields adjacent carbons, shifting the C-3 indole carbon to ~125–130 ppm.

- IR : Confirm sulfonyl (S=O) stretches at 1350–1150 cm⁻¹ and amide (C=O) stretches at 1650–1700 cm⁻¹ .

- Mass Spectrometry : Expect a molecular ion peak [M+H]+ matching the molecular weight (e.g., ~550–600 g/mol) with fragmentation patterns reflecting cleavage at the sulfonyl and amide bonds .

Advanced Research Questions

Q. How can computational methods (DFT, HOMO-LUMO analysis) predict the reactivity and electronic properties of this compound?

- Approach :

- Perform Density Functional Theory (DFT) calculations to map electrostatic potential (MESP) surfaces, identifying nucleophilic/electrophilic regions (e.g., sulfonyl and amide groups) .

- HOMO-LUMO Analysis : Determine energy gaps (~3–5 eV) to assess charge transfer efficiency, which correlates with potential bioactivity (e.g., enzyme inhibition) .

- Software Tools : Gaussian 09 or ORCA with B3LYP/6-31G(d) basis sets.

Q. What strategies resolve contradictions between experimental and computational data (e.g., unexpected NMR shifts)?

- Case Study : If experimental 1H-NMR shows anomalous splitting for the piperidinyl protons:

- Hypothesis : Conformational flexibility or solvent-induced shielding effects.

- Validation :

- Run variable-temperature NMR to assess dynamic effects.

- Compare with computed chemical shifts using GIAO (Gauge-Including Atomic Orbital) methods .

- Resolution : Adjust computational models to include solvent (e.g., PCM for DMSO) or explicit hydrogen-bonding interactions.

Q. How can structure-activity relationship (SAR) studies optimize this compound for biological targets?

- Design :

- Variations : Modify the piperidinyl group (e.g., replace with morpholine) or the chloro-methoxyphenyl moiety to alter lipophilicity and target affinity.

- Assays : Test against enzymes like lipoxygenase or cyclooxygenase, correlating IC₅₀ values with substituent electronic profiles (Hammett σ constants) .

- Data Analysis : Use multivariate regression to identify key substituents contributing to activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.